2,2,6,6-Tetramethyl-4-piperidyl methacrylate

Copolymerization kinetics Monomer reactivity ratios Alfrey-Price Q-e scheme

2,2,6,6-Tetramethyl-4-piperidyl methacrylate (TMPM, also abbreviated TMPMA, MTMP, or TPMA; CAS 31582-45-3) is a methacrylate-functional hindered amine light stabilizer (HALS) monomer. It bears a polymerizable methacrylate ester group at the 4-position of a sterically hindered 2,2,6,6-tetramethylpiperidine ring.

Molecular Formula C13H23NO2
Molecular Weight 225.33 g/mol
CAS No. 31582-45-3
Cat. No. B030054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethyl-4-piperidyl methacrylate
CAS31582-45-3
Synonyms2-Methyl-2-propenoic Acid 2,2,6,6-Tetramethyl-4-piperidinyl Ester;  Methacrylic Acid 2,2,6,6-Tetramethyl-4-piperidyl Ester;  2,2,6,6-Tetramethyl-4-piperidinyl 2-methyl-2-propenoate;  4-(Methacryloyloxy)-2,2,6,6-tetramethylpiperidine;  ADK Stab LA 87;  Fa
Molecular FormulaC13H23NO2
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1CC(NC(C1)(C)C)(C)C
InChIInChI=1S/C13H23NO2/c1-9(2)11(15)16-10-7-12(3,4)14-13(5,6)8-10/h10,14H,1,7-8H2,2-6H3
InChIKeyUFLXKQBCEYNCDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,6,6-Tetramethyl-4-piperidyl Methacrylate (CAS 31582-45-3): Polymerizable HALS Monomer for Light-Stable, Extraction-Resistant Copolymer Design


2,2,6,6-Tetramethyl-4-piperidyl methacrylate (TMPM, also abbreviated TMPMA, MTMP, or TPMA; CAS 31582-45-3) is a methacrylate-functional hindered amine light stabilizer (HALS) monomer. It bears a polymerizable methacrylate ester group at the 4-position of a sterically hindered 2,2,6,6-tetramethylpiperidine ring [1]. Unlike conventional low-molecular-weight HALS additives that are physically blended into polymer matrices, TMPM's methacrylate moiety enables covalent incorporation into acrylic, styrenic, and other vinyl copolymer backbones via radical polymerization, imparting non-leaching, extraction-resistant photostabilization [2]. Commercially, TMPM is supplied as a pale yellow powder (mp 58–60 °C, MW 225.33) under trade designations such as ADK STAB LA-87 .

Why 2,2,6,6-Tetramethyl-4-piperidyl Methacrylate Cannot Be Interchanged with Generic HALS Monomers or Analogues Without Performance Penalties


Generic substitution of TMPM (tetramethyl secondary amine HALS) with its closest structural analogs—the N-methyl pentamethyl derivative (PMPM), the acrylate ester (TMA), or conventional low-molecular-weight HALS such as Tinuvin 770—introduces measurable trade-offs in every performance dimension relevant to procurement. PMPM, while displaying superior radiation resistance at certain dose ranges, sacrifices the secondary amine proton required for the Denisov cycle's rate-determining nitroxyl regeneration step [1]. The acrylate analog TMA exhibits markedly different copolymerization kinetics due to the absence of the α-methyl group, altering reactivity ratios and copolymer sequence distribution [2]. Physical blending of non-polymerizable HALS (e.g., Tinuvin 770) leads to well-documented volatility loss, solvent extraction, and incompatibility-driven blooming, problems explicitly solved by TMPM's covalent incorporation strategy [3]. These differences are quantifiable and directly impact stabilizer permanence, copolymer architecture control, and ultimate application durability.

Quantitative Differentiation Evidence: 2,2,6,6-Tetramethyl-4-piperidyl Methacrylate vs. Closest Analogs and Alternatives


Copolymerization Reactivity: TMPM (Q = 2.63) vs. Methyl Methacrylate (Q = 0.74) — Over 3-Fold Higher Resonance Stabilization Drives Faster Incorporation

In free-radical copolymerization with styrene, TMPM exhibits a reactivity ratio pair of r₁ (TMPM) = 1.50, r₂ (St) = 0.14, and Alfrey-Price parameters Q₁ = 2.63, e₁ = 0.45 [1]. By contrast, methyl methacrylate (MMA)—the most common methacrylate comonomer—has widely accepted standard values of Q = 0.74, e = 0.40 [2]. The Q value, representing monomer resonance stabilization of the propagating radical, is approximately 3.5× higher for TMPM than for MMA, indicating that TMPM-terminated chain ends are substantially more stabilized and that TMPM preferentially incorporates into growing copolymer chains relative to MMA. In the MMA/MTMP photo-copolymerization system, reactivity ratios were determined as r₁ (MMA) = 0.37, r₂ (MTMP) = 1.14, confirming that MTMP exhibits a stronger tendency toward homopropagation (r₂ > 1) while MMA favours cross-propagation (r₁ < 1) [3]. This means that in a TMPM/MMA comonomer feed, TMPM is consumed more rapidly, and the resulting copolymer will be enriched in TMPM relative to the feed composition.

Copolymerization kinetics Monomer reactivity ratios Alfrey-Price Q-e scheme HALS copolymer design

Radiation-Induced Discoloration: Tetramethyl HALS (TMPM) vs. Pentamethyl HALS (PMPM) — Dose-Dependent Crossover in Carbonyl Index and Yellow Index in Polyolefins

Head-to-head studies comparing TMPM (tetramethyl secondary amine HALS) and PMPM (1,2,2,6,6-pentamethyl-4-piperidinyl methacrylate, the N-methyl tertiary amine analogue) in polyolefin matrices reveal a dose-dependent crossover in stabilizer ranking. In polypropylene (PP) subjected to γ-irradiation, the yellow index (YI) of PP containing pentamethyl HALS (PMPM) is consistently lower than that of PP containing corresponding tetramethyl HALS (TMPM) at the same radiation dose, indicating superior anti-discoloration performance of the pentamethyl variant [1]. In polyethylene (PE), the carbonyl index—a direct measure of oxidative degradation—of PE containing pentamethyl HALS is lower than that of tetramethyl HALS at relatively low radiation doses, but this ranking reverses at higher radiation doses where tetramethyl HALS becomes comparatively more effective [2]. Furthermore, the relative concentration of alkyl free radicals formed in irradiated PE containing TMPM is higher than that in PE containing PMPM at high radiation doses, suggesting that TMPM's secondary amine functionality may generate a larger active radical-scavenging reservoir under severe irradiation conditions [2].

Radiation resistance Gamma sterilization Polypropylene stabilization Carbonyl index Yellow index

Extraction Resistance and Thermal Stability: Covalently Grafted TMPM Outperforms Monomeric TMPM and Polymeric PTMPM in Polypropylene

The physical form in which TMPM is deployed significantly impacts stabilizer permanence. Gamma-radiation-induced grafting of TMPM directly onto polypropylene (PP) substrates produces a stabilizer system with demonstrably better thermal stability, solvent extraction resistance, and compatibility with PP compared to either the monomeric TMPM or its homopolymer PTMPM simply blended into the matrix [1]. The percent grafting reached 7.1% using benzene as solvent under optimized conditions (argon atmosphere, dose rate 228 rad/s, monomer concentration up to 1.14 mol/L) [2]. Importantly, the stabilizing effectiveness of grafted TMPM on the radiation resistance of PP was superior to that of monomeric TMPM at equivalent HALS content, demonstrating that covalent anchorage eliminates the physical loss mechanisms (volatility, migration, solvent leaching) that compromise the performance of unbound HALS additives [1]. Copolymers of TMPM with styrene or MMA have also been shown to exhibit very high resistance to liquid extraction compared to low-molecular-weight HALS controls such as Tinuvin 770 [3], with the thermostability of five TMPM-based polymeric HALS exceeding 280 °C [3].

Extraction resistance Polymer grafting Thermal stability HALS migration Polypropylene stabilization

Photoprotecting Effectiveness Ranking Among TMPM-Containing Copolymers: Comonomer Selection Dictates Stabilizer Performance by Over 2-Fold Difference

A systematic study of five TMPM-based copolymers (designated MTMP copolymerized with vinyl acetate, styrene, acrylonitrile, acrylamide, and 2-vinylpyridine) established a clear photoprotecting effectiveness ranking: VAc-MTMP > St-MTMP > AN-MTMP > AAm-MTMP > VP-MTMP, while the thermo-protecting effectiveness follows: VAc-MTMP > St-MTMP > VP-MTMP > AN-MTMP > AAm-MTMP [1]. This demonstrates that the choice of comonomer is not neutral; it directly modulates the intrinsic stabilizing activity of the TMPM unit by a factor exceeding 2× between the highest- and lowest-ranked copolymer compositions. The ranking is attributed to differences in comonomer polarity, glass transition temperature, and compatibility with the host polymer matrix, which collectively influence the mobility and accessibility of the hindered amine active site for the Denisov cycle [1]. Notably, vinyl acetate copolymer (VAc-MTMP) ranks first in both photo- and thermo-protection, making it the preferred copolymer composition for applications demanding dual stabilization.

Photoprotection Copolymer composition HALS efficacy ranking Polymer photodegradation

Biofilm Fouling Reduction: TMPM-Containing Copolymer Films at 30 wt% Nitroxide Monomer Loading Reduce Pseudomonas aeruginosa Biofilm Formation Without Mammalian Cytotoxicity

TMPM serves as a precursor to surface-tethered nitroxide radicals that actively reduce biofilm formation. Polynitroxide copolymer films prepared from TMPM and methyl methacrylate (MMA) were shown to reduce biofilm fouling by Pseudomonas aeruginosa (PAO1) at nitroxide monomer concentrations as low as 30 wt% (TMPM in the copolymer feed) [1]. The study further demonstrated that the composition of TMPM in the copolymer with MMA can be tuned to precisely control the surface concentration of nitroxide radicals in the resulting thin films, providing a quantitative relationship between monomer feed ratio and final antibiofilm activity [1]. Critically, the nitroxide-containing materials showed no difference in toxicity to mammalian cells compared to poly(methyl methacrylate) in a proliferation assay with 3T3 fibroblast cells, establishing a therapeutic window for surface applications where biofilm inhibition is required without compromising biocompatibility [1].

Antifouling coatings Biofilm prevention Nitroxide polymer Surface functionalization Pseudomonas aeruginosa

Weathering Resistance in Coatings: TMPM-Modified Fluorine-Silicone Acrylic Resins Maintain Impact Strength of 400 N·cm and Flexibility of 2 mm After Accelerated Aging

Incorporation of TMPM into fluorine-silicone acrylic resins via solution copolymerization produces synergistic improvements in coating durability. After accelerated aging tests, TMPM-modified coatings retained an impact strength of 400 N·cm and a flexibility of 2 mm, demonstrating that the mechanical integrity of the coating is preserved even after prolonged weathering exposure [1]. The coatings also exhibited good thermal stability and hydrophobicity, with water contact angles exceeding 100° [1]. The weather resistance improvement is attributed to a synergistic mechanism: bonded TMPM provides radical-scavenging HALS activity, while organic fluorine and silicone components contribute hydrophobicity and low surface energy, creating a multi-barrier protection system that outperforms coatings lacking the TMPM component [1]. This represents a quantifiable post-aging mechanical performance benchmark that can be directly compared against alternative HALS-modified coating formulations in procurement specifications.

Weathering resistance Coating durability Fluorine-silicone acrylic Mechanical property retention Accelerated aging

High-Return Application Scenarios for 2,2,6,6-Tetramethyl-4-piperidyl Methacrylate Based on Quantitative Differentiation Evidence


Gamma-Sterilizable Medical-Grade Polypropylene Requiring High-Dose Radiation Stability

For single-use medical devices (syringes, surgical drapes, specimen containers) that undergo γ-sterilization at cumulative doses exceeding 100 kGy, TMPM provides a critical advantage over its pentamethyl analog PMPM. At high radiation doses, the tetramethyl (secondary amine) HALS generates a higher concentration of alkyl radical-scavenging species, resulting in a lower carbonyl index compared to pentamethyl HALS in polyethylene matrices, as demonstrated by the dose-dependent crossover in oxidative degradation markers [1]. Furthermore, radiation-induced grafting of TMPM directly onto the PP substrate eliminates stabilizer migration during sterilization and subsequent storage, with grafted TMPM showing decisively better extraction resistance than physically blended monomeric or polymeric TMPM [2].

Copolymerizable HALS for Permanent, Non-Leaching Light Stabilization in Automotive Interior and Exterior Acrylic Coatings

TMPM's methacrylate functionality enables covalent incorporation into styrene-acrylic or all-acrylic coating resins, solving the chronic problem of HALS migration, volatilization, and solvent extraction that limits the service life of coatings stabilized with conventional low-MW HALS (e.g., Tinuvin 770). The reactivity ratio data (r₂(MTMP) = 1.14 with MMA) confirms preferential TMPM incorporation during copolymerization [3], ensuring that the intended HALS unit density is achieved in the final polymer. In fluorine-silicone acrylic coatings, TMPM incorporation preserves post-aging impact strength at 400 N·cm and flexibility at 2 mm [4]. Procurement decisions that mandate covalent stabilizer incorporation should prioritize methacrylate-functional HALS monomers over physically blended alternatives.

Antifouling and Antibiofilm Surface Coatings for Biomedical Devices and Marine Infrastructure

TMPM-derived polynitroxide copolymers represent a tunable platform for biofilm-resistant surfaces. By controlling the TMPM:MMA ratio in the copolymer feed, the surface concentration of nitroxide radicals can be precisely engineered, with effective reduction of Pseudomonas aeruginosa biofilm fouling achieved at TMPM loadings as low as 30 wt% [5]. The demonstration that these materials exhibit no difference in mammalian cell cytotoxicity compared to PMMA is a critical differentiator for biomedical applications, enabling biofilm inhibition without compromising biocompatibility. This performance attribute is not available from non-polymerizable HALS or from physically blended nitroxide additives, which diffuse out of the coating over time.

Designed Copolymer Architectures for High-Performance Organic Radical Batteries

TMPM is the established precursor for poly(TEMPO methacrylate) (PTMA), a leading organic radical battery cathode material. The controlled polymerization of TMPM via SET-LRP (single electron transfer-living radical polymerization) enables synthesis of well-defined block copolymers (e.g., with 3-azidopropyl methacrylate) that, upon oxidation, yield electroactive PTMA with precisely controlled molecular weight and architecture [6]. The ability to tune copolymer composition and sequence distribution via TMPM's well-characterized reactivity ratios provides battery researchers with a level of structural control unattainable with other TEMPO precursor monomers, directly impacting specific discharge capacity and cycling stability of the final electrode material.

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